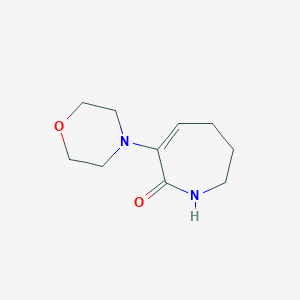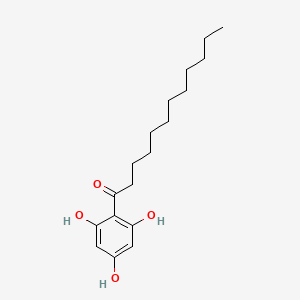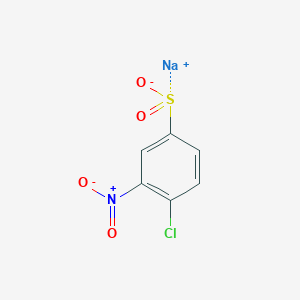
Sodium 4-chloro-3-nitrobenzenesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-chloro-3-nitrobenzenesulfinate is an organosulfur compound with the molecular formula C6H3ClNNaO4S. It is a sodium salt derivative of 4-chloro-3-nitrobenzenesulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-chloro-3-nitrobenzenesulfinate typically involves the sulfonation of 4-chloro-3-nitrobenzene. The process begins with the nitration of chlorobenzene to produce 4-chloro-3-nitrobenzene. This intermediate is then subjected to sulfonation using sulfuric acid to yield 4-chloro-3-nitrobenzenesulfonic acid. Finally, the sulfonic acid is neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-chloro-3-nitrobenzenesulfinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products:
Reduction: 4-amino-3-nitrobenzenesulfinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sodium 4-chloro-3-nitrobenzenesulfonate.
Aplicaciones Científicas De Investigación
Sodium 4-chloro-3-nitrobenzenesulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonylated compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of sodium 4-chloro-3-nitrobenzenesulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction, the chlorine atom can participate in substitution reactions, and the sulfinate group can be oxidized. These reactions enable the compound to act as a versatile intermediate in the synthesis of more complex molecules .
Comparación Con Compuestos Similares
- Sodium 4-chloro-3-nitrobenzenesulfonate
- Sodium 4-chloro-3-nitrobenzenesulfonamide
- Sodium 4-chloro-3-nitrobenzenesulfonyl chloride
Comparison: Sodium 4-chloro-3-nitrobenzenesulfinate is unique due to its sulfinate group, which imparts distinct reactivity compared to sulfonate, sulfonamide, and sulfonyl chloride derivatives. The sulfinate group is more prone to oxidation, making it a valuable intermediate in oxidative transformations .
Propiedades
Fórmula molecular |
C6H3ClNNaO4S |
|---|---|
Peso molecular |
243.60 g/mol |
Nombre IUPAC |
sodium;4-chloro-3-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H4ClNO4S.Na/c7-5-2-1-4(13(11)12)3-6(5)8(9)10;/h1-3H,(H,11,12);/q;+1/p-1 |
Clave InChI |
AMKPYVBQLZMLRA-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


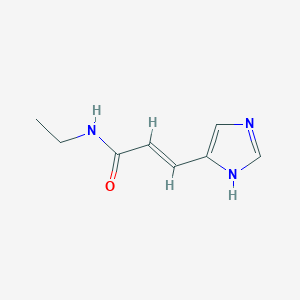
![1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B12821258.png)
![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12821264.png)

![methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate](/img/structure/B12821270.png)
![(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile](/img/structure/B12821275.png)
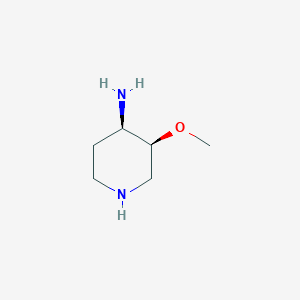
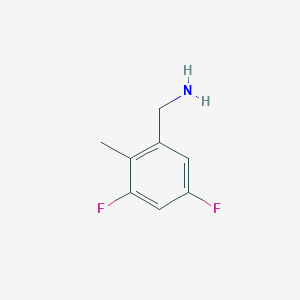
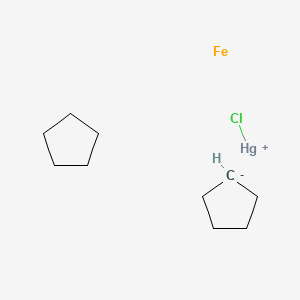
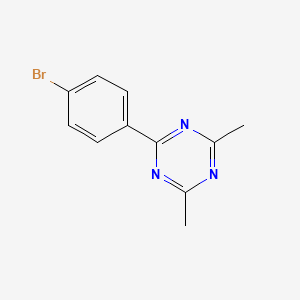
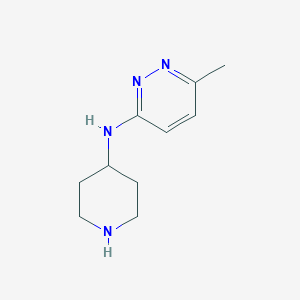
![4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid](/img/structure/B12821323.png)
